

Dioxamycin: A Technical Overview of a Benz[a]anthraquinone Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxamycin is a naturally occurring benz[a]anthraquinone antibiotic that has demonstrated in vitro activity against Gram-positive bacteria and certain tumor cells.[1][2] First isolated from the culture broth of Streptomyces xantholiticus strain MH406-SF1, its complex chemical structure and biological activity have marked it as a molecule of interest in the field of natural product chemistry.[1][2] Later studies have also identified Streptomyces cocklensis as a producer of **Dioxamycin**. This technical guide provides a comprehensive summary of the available scientific data on **Dioxamycin**, focusing on its chemical identity, biological activity, and the methodologies employed in its initial discovery and characterization.

Chemical Identifiers and Properties

Dioxamycin is characterized by a complex polycyclic structure. Its formal chemical nomenclature and identifiers are crucial for unambiguous identification in research and development.

Table 1: Chemical Identifiers for **Dioxamycin**



Identifier	Value
IUPAC Name	(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6- [(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy- 3-methyl-1,7,12-trioxo-2,4- dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3- yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl- 1,3-dioxolane-2-carboxylic acid[3]
Molecular Formula	C38H40O15[1][2][3]
Molar Mass	736.723 g/mol [3]
CAS Number	134861-62-4[3]
PubChem CID	6441245[3]
ChemSpider ID	4945441[3]
InChl	InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1[3]
InChlKey	HWMMBHOXHRVLCU-QOUANJGESA-N[3]
SMILES	C[C@H]1INVALID-LINK (C)C(=O)O">C@@H/C=C/C=C/C=C/C(=O)OC2 CCINVALID-LINK C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)INVALID-LINK (C)O">C@@HO)O)O)O[3]

Biological Activity



Initial in vitro studies have revealed the potential of **Dioxamycin** as both an antibacterial and an antitumor agent.

Antibacterial Activity

Dioxamycin has shown inhibitory activity primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against a selection of bacteria are presented below.

Table 2: Antibacterial Spectrum of **Dioxamycin** (MIC, μg/mL)

Test Organism	MIC (μg/mL)
Staphylococcus aureus FDA 209P	3.13
Staphylococcus aureus Smith	3.13
Bacillus subtilis PCI 219	6.25
Micrococcus luteus PCI 1001	0.78

Data sourced from Sawa et al., 1991.

Antitumor Activity

The cytotoxic effects of **Dioxamycin** have been evaluated against murine leukemia cell lines.

Table 3: In Vitro Cytotoxicity of **Dioxamycin** (IC₅₀, μg/mL)

Cell Line	IC ₅₀ (μg/mL)
P388 leukemia	0.32
L1210 leukemia	0.62

Data sourced from Sawa et al., 1991.

Experimental Protocols



The following methodologies are based on the original research describing the discovery and characterization of **Dioxamycin**.

Fermentation and Production

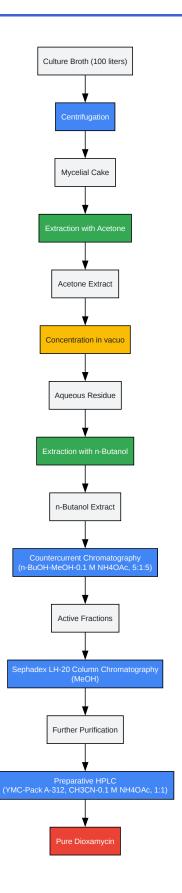
Dioxamycin was originally produced by the fermentation of Streptomyces xantholiticus strain MH406-SF1.

- Producing Organism: Streptomyces xantholiticus MH406-SF1
- Culture Medium: A medium containing 2.0% galactose, 2.0% dextrin, 1.0% glycerol, 1.0% soybean meal, 0.5% dry yeast, 0.3% (NH₄)₂SO₄, 0.2% CaCO₃, and 0.0005% CoCl₂·6H₂O, adjusted to pH 7.0.
- Fermentation Conditions: A 100-liter stainless steel fermentor was used for large-scale production. The fermentation was carried out at 27°C with aeration (100 liters/minute) and agitation (200 rpm) for 5 days.

Isolation and Purification

The purification of **Dioxamycin** from the culture broth involved a multi-step process to yield a pure compound.





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Isolation and Purification Workflow for **Dioxamycin**.



Biological Assays

- Antimicrobial Activity: The minimum inhibitory concentrations (MICs) were determined by the agar dilution method.
- Cytotoxicity: The in vitro cytotoxicity against murine P388 and L1210 leukemia cells was determined. The IC₅₀ values were calculated from the dose-response curve.

Signaling Pathways and Kinase Inhibition

While **Dioxamycin** has been referred to as a kinase inhibitor in some literature, detailed studies elucidating its specific kinase targets, inhibitory concentrations (e.g., IC₅₀ values against a panel of kinases), or the signaling pathways it modulates are not available in the primary scientific literature based on extensive searches. The initial discovery paper does not contain data on kinase inhibition.[1][2] Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to characterize its mechanism of action in this regard.

Conclusion

Dioxamycin is a benz[a]anthraquinone antibiotic with demonstrated in vitro activity against Gram-positive bacteria and murine leukemia cells.[1][2] Its chemical structure and identifiers are well-defined. However, since its initial discovery and characterization in 1991, there has been a notable lack of follow-up research in the public domain. Consequently, in-depth data regarding its specific mechanism of action, particularly its purported kinase inhibitory effects and impact on cellular signaling pathways, remains unelucidated. The information presented in this guide is based on the foundational research and represents the extent of currently available knowledge. Further investigation is warranted to fully explore the therapeutic potential of **Dioxamycin**.

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